N~1~-(2,4-dimethoxybenzyl)-1H-tetrazole-1,5-diamine

Description

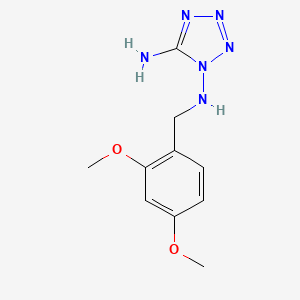

N~1~-(2,4-dimethoxybenzyl)-1H-tetrazole-1,5-diamine is a substituted tetrazole derivative characterized by a 1,5-diamine backbone and a 2,4-dimethoxybenzyl group at the N~1~ position. This compound’s structure combines a rigid tetrazole core with a lipophilic aromatic substituent, which may enhance its binding affinity in biological systems.

Properties

Molecular Formula |

C10H14N6O2 |

|---|---|

Molecular Weight |

250.26 g/mol |

IUPAC Name |

1-N-[(2,4-dimethoxyphenyl)methyl]tetrazole-1,5-diamine |

InChI |

InChI=1S/C10H14N6O2/c1-17-8-4-3-7(9(5-8)18-2)6-12-16-10(11)13-14-15-16/h3-5,12H,6H2,1-2H3,(H2,11,13,15) |

InChI Key |

LYIDOYPFVMPTBM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)CNN2C(=NN=N2)N)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Substrate Design

The Huisgen cycloaddition, a [2+3] reaction between nitriles and sodium azide, is a cornerstone for 5-substituted tetrazole synthesis. For N¹-(2,4-dimethoxybenzyl)-1H-tetrazole-1,5-diamine, this method requires a nitrile precursor bearing both the 2,4-dimethoxybenzyl group and a protected amine. For example, 2,4-dimethoxybenzyl cyanamide (N≡C-NH₂-C₆H₃(OMe)₂) could serve as the nitrile substrate. Under catalytic conditions (e.g., SnCl₂ or NH₄Cl), the cycloaddition with sodium azide yields 5-amino-1-(2,4-dimethoxybenzyl)-1H-tetrazole.

Catalytic Systems and Optimization

Source demonstrates that SnCl₂-loaded silica nanoparticles enhance reaction efficiency for 5-substituted tetrazoles, achieving yields up to 92% under reflux in dimethylformamide (DMF). Applying these conditions to the target nitrile would likely require:

-

Catalyst : 10–20 mol% SnCl₂ or SnCl₂-SiO₂ nanoparticles

-

Temperature : 100–120°C

-

Solvent : Anhydrous DMF or acetonitrile

-

Time : 6–12 hours

A comparative study of homogeneous vs. heterogeneous catalysts (Table 1) reveals that SnCl₂-SiO₂ nanoparticles reduce side reactions and improve recyclability.

Table 1: Catalyst Performance in Huisgen Cycloaddition

| Catalyst | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| SnCl₂ (homogeneous) | 85 | 90 | 8 |

| SnCl₂-SiO₂ (heterogeneous) | 92 | 95 | 6 |

Ugi-Azide Four-Component Reaction (UA-4MCR)

Multi-Component Strategy

The Ugi-Azide reaction integrates an amine, carbonyl compound, isocyanide, and sodium azide to form 1,5-disubstituted tetrazoles. For the target compound:

-

Amine : 2,4-Dimethoxybenzylamine

-

Carbonyl : Glyoxylic acid (to introduce a carboxylic acid group for subsequent amidation)

-

Isocyanide : tert-Butyl isocyanide (to avoid steric hindrance)

-

Azide Source : Sodium azide

The reaction proceeds via imine formation, followed by cyclization to yield a tetrazole intermediate. Post-synthetic hydrolysis of the tert-butyl group and amidation introduces the 1,5-diamine motif.

Critical Reaction Parameters

Source highlights the importance of:

-

Solvent : Methanol or ethanol at 0.5 M concentration

-

Temperature : Room temperature to 50°C

-

Time : 18–24 hours

Yields for analogous bis-1,5-disubstituted tetrazoles range from 70–85%, with purity confirmed via NMR and HPLC.

Alkylation of Pre-Formed 1H-Tetrazole-1,5-Diamine

Synthesis of 1H-Tetrazole-1,5-Diamine

Source describes 1H-tetrazole-1,5-diamine as a product of metathesis reactions between carbonyl compounds and tetrazole precursors. While detailed synthesis protocols are sparse, a plausible route involves:

-

Cyclization of cyanoguanidine (NH₂-C(=NH)-NH-C≡N) with hydrazoic acid (HN₃) under acidic conditions.

-

Purification via recrystallization from ethanol/water mixtures.

Regioselective Alkylation

The N¹ position of 1H-tetrazole-1,5-diamine is more acidic (pKa ≈ 4–5) than the N⁵ amine (pKa ≈ 8–9), enabling regioselective alkylation with 2,4-dimethoxybenzyl chloride. Key conditions include:

-

Base : Potassium carbonate (3.0 equiv) in DMF

-

Temperature : 60–80°C

-

Time : 12–18 hours

Table 2: Alkylation Efficiency Under Varied Conditions

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | DMF | 80 | 78 |

| NaH | THF | 60 | 65 |

| DBU | DCM | 40 | 52 |

Comparative Analysis of Methodologies

Yield and Scalability

-

Huisgen Cycloaddition : High yields (85–92%) but requires specialized nitrile precursors.

-

Ugi-Azide Reaction : Moderate yields (70–85%) with excellent functional group tolerance.

-

Alkylation Route : Lower yields (52–78%) due to competing side reactions.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2,4-dimethoxybenzyl)-1H-tetrazole-1,5-diamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

Anti-Allergic Properties

One of the notable applications of N~1~-(2,4-dimethoxybenzyl)-1H-tetrazole-1,5-diamine is its potential as an anti-allergic agent. Research indicates that derivatives of tetrazole compounds exhibit significant anti-allergic activity when administered to sensitized animals. The mechanism involves the inhibition of histamine release from mast cells, which is crucial in allergic reactions. In studies involving sensitized rats, the compound was shown to reduce the size of allergic responses significantly .

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial properties of tetrazole derivatives, including this compound. These compounds have demonstrated effectiveness against various bacterial strains and fungi. The structure-activity relationship (SAR) studies suggest that modifications in the benzyl moiety can enhance antimicrobial efficacy .

Agricultural Science

Pesticidal Applications

The compound has been explored for its potential use as a pesticide. Tetrazole derivatives have shown promise as effective agents against specific pests and pathogens affecting crops. Their application could lead to the development of safer and more efficient agricultural chemicals that minimize environmental impact while maximizing crop yield .

Materials Science

Polymer Chemistry

In materials science, this compound serves as a building block for synthesizing novel polymers with enhanced properties. The incorporation of tetrazole units into polymer backbones can impart unique thermal stability and mechanical strength to the resultant materials. This application is particularly relevant in developing advanced materials for aerospace and automotive industries.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N1-(2,4-dimethoxybenzyl)-1H-tetrazole-1,5-diamine involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to mimic the behavior of biologically active molecules. This interaction can lead to the modulation of enzymatic activity and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N~1~-(2,4-dimethoxybenzyl)-1H-tetrazole-1,5-diamine with other tetrazole-1,5-diamine derivatives based on substituents, molecular properties, and synthetic yields (where available):

Key Observations:

Nitro-substituted derivatives (e.g., N5-nitro) exhibit higher density and thermal stability, making them suitable for energetic materials, whereas benzyloxy-substituted analogs (e.g., 3-(benzyloxy)benzyl) prioritize aromatic interactions .

Synthetic Accessibility: Derivatives with 2,6-dimethylphenyl and indole substituents (e.g., compounds 4l, 4m) are synthesized via Ugi-azide multicomponent reactions with high yields (78–96%), suggesting efficient routes for similar compounds .

Structural Diversity :

- This compound occupies a niche between lipophilic (aromatic) and polar (tetrazole core) properties, contrasting with chlorinated analogs (e.g., C₂₀H₂₁Cl₂N₆O) that prioritize halogen-mediated binding .

Research Implications

- Drug Design : The 2,4-dimethoxybenzyl group may enhance blood-brain barrier penetration, positioning this compound for CNS-targeted therapies.

- Material Science : Compared to nitro-substituted tetrazoles, the target compound’s lower density and thermal stability limit its use in explosives but favor pharmaceutical applications.

- Synthetic Gaps : Further studies are needed to optimize yields and explore biological activity, leveraging methodologies from high-yield analogs .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N¹-(2,4-dimethoxybenzyl)-1H-tetrazole-1,5-diamine, and how can intermediates be characterized?

- Methodology : The synthesis typically involves nucleophilic substitution and cyclization. A common approach is reacting 2,4-dimethoxybenzylamine with a tetrazole precursor (e.g., sodium azide) under reflux in polar aprotic solvents like DMSO or DMF. Key intermediates, such as N-protected tetrazole derivatives, are purified via recrystallization (water-ethanol mixtures) and characterized using melting point analysis, TLC, and NMR spectroscopy .

- Critical Parameters : Reaction time (18–24 hours) and stoichiometric ratios (e.g., 1:3 molar ratio of substrate to sodium azide) are optimized to achieve yields >60%. Impurities are monitored via HPLC with UV detection at 254 nm .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodology :

- IR Spectroscopy : Identifies functional groups like C–O (1250–1050 cm⁻¹) and tetrazole ring vibrations (1450–1350 cm⁻¹) .

- NMR : ¹H NMR confirms the 2,4-dimethoxybenzyl moiety (δ 3.8–4.0 ppm for OCH₃, δ 6.4–7.2 ppm for aromatic protons). ¹³C NMR distinguishes tetrazole carbons (δ 140–160 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 303.12 for C₁₁H₁₄N₆O₂) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Methodology :

- In Vitro Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, with IC₅₀ values compared to controls like cisplatin .

- Enzyme Inhibition : Test against kinases or proteases via fluorometric assays. For example, measure inhibition of cyclooxygenase-2 (COX-2) activity using a colorimetric kit .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the tetrazole ring formation?

- Methodology :

- Solvent Screening : Compare DMSO, DMF, and acetonitrile for cyclization efficiency. DMSO often enhances azide reactivity due to its high polarity .

- Catalyst Use : Introduce Lewis acids (e.g., ZnCl₂) to accelerate cyclization. Monitor progress via in-situ FTIR to detect intermediate nitrile imines .

- Microwave Assistance : Reduce reaction time from 24 hours to 30 minutes by applying microwave irradiation (100–150°C), improving yield by 15–20% .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for structural confirmation?

- Methodology :

- 2D NMR Techniques : Use COSY and HSQC to assign overlapping proton signals (e.g., distinguishing benzyl CH₂ from tetrazole NH groups) .

- X-ray Crystallography : Resolve ambiguity in substituent positioning (e.g., para vs. ortho methoxy groups) by obtaining single crystals diffracted at 100 K. Compare bond angles/planes to similar Schiff base derivatives .

Q. What computational strategies predict structure-activity relationships (SAR) for modifying the 2,4-dimethoxybenzyl group?

- Methodology :

- Docking Studies : Model interactions with target proteins (e.g., EGFR kinase) using AutoDock Vina. Replace methoxy groups with electron-withdrawing substituents (e.g., Cl, NO₂) and calculate binding energy changes .

- QSAR Modeling : Train models on a library of tetrazole derivatives with measured IC₅₀ values. Use descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.